RH 414

Description

Properties

CAS No. |

116946-58-8 |

|---|---|

Molecular Formula |

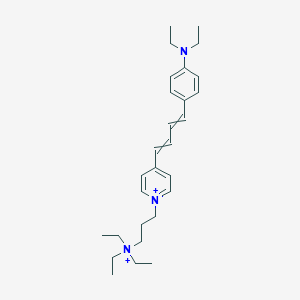

C28H43N3+2 |

Molecular Weight |

421.7 g/mol |

IUPAC Name |

3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium |

InChI |

InChI=1S/C28H43N3/c1-6-30(7-2)28-18-16-26(17-19-28)14-11-12-15-27-20-23-29(24-21-27)22-13-25-31(8-3,9-4)10-5/h11-12,14-21,23-24H,6-10,13,22,25H2,1-5H3/q+2 |

InChI Key |

ZPXFHEQVWBVXDM-UHFFFAOYSA-N |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC |

Synonyms |

RH 414 RH-414 RH414 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RH 414 Dye

For Researchers, Scientists, and Drug Development Professionals

Core Principles of RH 414 Functionality

This compound is a lipophilic, fast-response potentiometric probe belonging to the styryl dye family, designed for the dynamic monitoring of membrane potential in excitable cells, particularly neurons.[1][2] Its mechanism of action is primarily rooted in an electrochromic effect , a phenomenon where the dye's spectral properties are altered by changes in the local electric field.[3][4][5][6][7][8]

Upon application, this compound molecules insert into the outer leaflet of the cell membrane. The dye's chromophore, an electron-rich portion of the molecule, aligns itself within the membrane's strong intrinsic electric field. Variations in the transmembrane potential directly influence this electric field, which in turn interacts with the ground and excited state dipole moments of the dye molecule.[7] This interaction leads to a shift in the dye's fluorescence emission spectrum.[3][6][9] Specifically, depolarization of the membrane typically causes a blue shift in the emission spectrum and a decrease in fluorescence intensity at the red edge of the spectrum.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, providing a basis for experimental design and data interpretation.

| Property | Value | Notes |

| Chemical Formula | C₂₈H₄₃Br₂N₃ | |

| Molecular Weight | 581.48 g/mol | [1] |

| Solubility | Soluble in water and DMSO | [1] |

Table 1: General Properties of this compound Dye. This table outlines the basic chemical and physical characteristics of the this compound molecule.

| Solvent/Environment | Excitation Maxima (λex) | Emission Maxima (λem) |

| Methanol | 532 nm | 716 nm |

| Cell Membrane (approximated) | ~512 nm | ~636 nm |

Table 2: Spectral Properties of this compound Dye. The spectral characteristics of this compound are environmentally sensitive. In a non-polar solvent like methanol, the dye exhibits its baseline spectral properties.[1] When incorporated into the lipid bilayer of a cell membrane, both the excitation and emission spectra undergo a significant blue shift.[1][2] The values for the cell membrane are approximated based on the typical blue shift observed for styryl dyes.

| Parameter | Value | Notes |

| Voltage Sensitivity (ΔF/F per 100 mV) | ~10-20% | This is an estimated range for styryl dyes. The precise value for this compound can vary depending on the cell type and experimental conditions. |

| Response Time | Sub-millisecond | This compound is a fast-response dye, capable of tracking rapid neuronal signaling events like action potentials.[1][7] |

| Quantum Yield (in membrane) | Data not available | The quantum yield in a lipid environment is a critical parameter for assessing the dye's brightness and is expected to be higher than in aqueous solution. |

| Fluorescence Lifetime (in membrane) | Data not available | The fluorescence lifetime is an important characteristic for advanced imaging techniques and for understanding the dye's interaction with its environment. |

Table 3: Functional Properties of this compound Dye. This table details the performance characteristics of this compound as a voltage-sensitive probe. The fractional change in fluorescence (ΔF/F) is a key measure of its sensitivity.

Experimental Protocols

Staining Protocol for Cultured Neurons

This protocol provides a general guideline for staining cultured neurons with this compound. Optimal concentrations and incubation times may need to be determined empirically for specific cell types and experimental conditions.

-

Prepare Staining Solution:

-

Prepare a stock solution of this compound in DMSO at a concentration of 1-5 mM.

-

Dilute the stock solution in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution or artificial cerebrospinal fluid) to a final working concentration of 1-10 µM.

-

-

Cell Preparation:

-

Grow neurons on glass coverslips or in imaging-compatible culture dishes.

-

Ensure the neuronal culture is healthy and at the desired stage of development.

-

-

Staining Procedure:

-

Remove the culture medium from the cells.

-

Gently wash the cells once with the physiological buffer.

-

Add the this compound staining solution to the cells, ensuring complete coverage.

-

Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light.

-

-

Washing:

-

After incubation, gently remove the staining solution.

-

Wash the cells 2-3 times with the physiological buffer to remove unbound dye and reduce background fluorescence.

-

-

Imaging:

-

Mount the coverslip onto a microscope slide with a drop of physiological buffer or directly image the culture dish.

-

Proceed with fluorescence imaging using appropriate filter sets for this compound's spectral properties in the membrane.

-

Staining Protocol for Brain Slices

This protocol is adapted for staining acute brain slices.

-

Prepare Staining Solution:

-

Prepare a stock solution of this compound in DMSO as described above.

-

Dilute the stock solution in oxygenated artificial cerebrospinal fluid (aCSF) to a final concentration of 5-20 µM.

-

-

Slice Preparation:

-

Prepare acute brain slices (200-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Staining Procedure:

-

Transfer the brain slices to a small chamber containing the this compound staining solution.

-

Incubate the slices for 20-60 minutes at room temperature, with continuous oxygenation and protection from light.

-

-

Washing:

-

After incubation, transfer the slices back to fresh, oxygenated aCSF to wash for at least 15-30 minutes before imaging.

-

-

Imaging:

-

Transfer a stained slice to the recording chamber of the microscope, continuously perfused with oxygenated aCSF.

-

Perform imaging using a suitable fluorescence microscope setup.

-

Visualizations

Signaling Pathway of this compound Voltage Sensing

Caption: Mechanism of this compound voltage sensing via electrochromic shift.

Experimental Workflow for this compound Imaging

Caption: A typical experimental workflow for using this compound dye.

References

- 1. researchgate.net [researchgate.net]

- 2. biotium.com [biotium.com]

- 3. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]

- 4. ciis.lcsr.jhu.edu [ciis.lcsr.jhu.edu]

- 5. Imaging the Brain in Action: Real-Time Voltage- Sensitive Dye Imaging of Sensorimotor Cortex of Awake Behaving Mice - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Spectra of voltage-sensitive fluorescence of styryl-dye in neuron membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

An In-Depth Technical Guide to RH 414 for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of RH 414, a fast-responding potentiometric dye, detailing its core properties, mechanism of action, and applications in neuroscience. It is intended to serve as a practical resource for designing and executing experiments for functional neuronal imaging.

Core Properties and Mechanism of Action

This compound is a lipophilic, styryl-based fluorescent dye designed to integrate into the outer leaflet of the plasma membrane of live cells.[1][2][3] Its primary utility in neuroscience stems from its function as a "fast-response" voltage-sensitive dye (VSD), meaning its fluorescence emission changes rapidly and linearly in response to shifts in transmembrane potential.[1][4] This property allows for the optical monitoring of sub-millisecond neuronal electrical events, such as action potentials and postsynaptic potentials, across large populations of cells simultaneously.[3][5]

The essential properties of this compound are summarized below, providing critical parameters for experimental design.

| Property | Value | Reference |

| Chemical Name | N-(3-Triethylammoniumpropyl)-4-(4-(4-(diethylamino)phenyl)butadienyl) pyridinium (B92312) dibromide | [6] |

| Molecular Formula | C₂₈H₄₃Br₂N₃ | [1][6] |

| Molecular Weight | 581.48 g/mol | [1][6] |

| CAS Number | 161433-30-3 | [1][6] |

| Appearance | Orange-red solid | [1] |

| Solubility | Water or DMSO | [1] |

| Excitation (λEx) | 532 nm (in Methanol) | [1][6] |

| Emission (λEm) | 716 nm (in Methanol) | [1][6] |

| Spectral Shift | In membranes, λEx is blue-shifted by up to 20 nm and λEm is blue-shifted by up to 80 nm. | [1] |

| Purity | ≥95% (Peak Area by HPLC) | [6] |

| Storage | -20°C, protect from light | [1][6] |

The voltage-sensing capability of this compound is based on an electrochromic mechanism.[4] After binding to the external surface of the neuronal membrane, the dye's chromophore aligns with the cell's transmembrane electric field.[3][4]

-

Ground State: The dye molecule resides within the membrane.

-

Excitation: Upon illumination with light of the appropriate wavelength, the chromophore is excited to a higher energy state. This excitation is associated with an intramolecular shift of electric charge.[4]

-

Electric Field Interaction: The cell's transmembrane potential generates a powerful electric field across the membrane. This field interacts with the dye's charge-shifting chromophore.

-

Fluorescence Modulation: A change in membrane potential (e.g., during an action potential) alters the strength of this electric field. This alteration directly influences the energy level of the dye's excited state, thereby modulating the energy (and intensity) of the emitted fluorescent photon.[4][7] Depolarization typically leads to an increase in fluorescence intensity. This entire process occurs on a microsecond timescale, enabling the faithful tracking of rapid neuronal signals.[4]

Applications in Neuroscience

This compound is primarily used for the functional imaging of neuronal activity.[1][6][8] Its rapid response time makes it an invaluable tool for observing the spatiotemporal dynamics of electrical signaling in complex neural circuits.

-

Mapping Neuronal Assemblies: It allows for the visualization of activity across large neuronal populations in real-time, with high spatial (down to 20-50 µm) and temporal (sub-millisecond) resolution.[3] This is crucial for understanding how ensembles of neurons coordinate to process information.

-

Monitoring Synaptic and Ion Channel Activity: The dye can detect subthreshold synaptic potentials and the collective activity of ion channels that shape neuronal firing patterns.[6]

-

Studying Brain Regions: this compound and similar styryl dyes have been successfully applied to various brain preparations, including the barrel cortex and auditory cortex in animal models.[3]

While powerful, the use of this compound requires careful consideration of its potential physiological effects.

-

Pharmacological Activity: Unlike some other VSDs (e.g., RH795), this compound has been reported to cause constriction of cerebral arteries.[2][9] This is a critical factor to control for in in vivo experiments, as it could potentially induce hypoxia or alter local blood flow, thereby confounding the interpretation of neuronal activity.

-

Phototoxicity and Bleaching: As with all fluorescent probes, prolonged high-intensity illumination can lead to phototoxicity and photobleaching. Experimental parameters must be optimized to minimize light exposure while maintaining an adequate signal-to-noise ratio.

Experimental Protocols

The following sections provide generalized protocols for the application of this compound. Researchers must optimize concentrations and incubation times for their specific model system.

-

Reagent Preparation: Prepare a stock solution of this compound at 1-5 mM in high-quality, anhydrous DMSO. Store this stock at -20°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution into a physiological saline buffer (e.g., Hanks' Balanced Salt Solution or artificial cerebrospinal fluid) to a final concentration typically ranging from 1-10 µM.

-

Cell Preparation: Culture neurons on glass-bottom dishes suitable for high-resolution microscopy. Ensure cultures are healthy and at the desired developmental stage.

-

Staining: Remove the culture medium and gently wash the cells once with the physiological saline buffer. Replace the buffer with the this compound working solution, ensuring cells are fully submerged.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[7]

-

Washing: After incubation, carefully remove the dye solution and wash the cells 2-3 times with fresh physiological saline to remove all unbound dye.[7]

-

Imaging: The preparation is now ready for imaging. Maintain the cells in the saline buffer during the experiment.

-

Surgical Preparation: Anesthetize the animal according to an approved protocol. Perform a craniotomy to expose the cortical area of interest and carefully perform a durotomy to expose the brain surface.[3]

-

Dye Application: Prepare a working solution of this compound in sterile artificial cerebrospinal fluid (aCSF). Carefully apply the solution directly onto the exposed cortical surface.[3] The brain surface may be enclosed in an agarose-filled chamber to contain the dye.

-

Incubation: Allow the dye to incubate for 60-90 minutes. During this time, the dye will penetrate the upper layers of the cortex and bind to neuronal membranes.[3]

-

Washing: After incubation, thoroughly wash the cortical surface with fresh, warm aCSF to remove excess dye and prevent non-specific background fluorescence.

-

Imaging: Stabilize the preparation for imaging. The cortical surface can be covered with agarose (B213101) and a glass coverslip to reduce motion artifacts. Proceed with optical recording.

The process from preparation to analysis follows a structured sequence, which can be visualized as a logical workflow.

Data Acquisition and Analysis

-

Acquisition: Imaging is performed using a fluorescence microscope equipped with a high-speed, high-sensitivity camera (e.g., a scientific CMOS or CCD camera).[3] Illuminate the sample using a light source filtered for the excitation maximum of membrane-bound this compound (approx. 510-530 nm). Collect the emitted fluorescence through a long-pass filter suitable for its emission spectrum (approx. >630 nm). Record time-series images during periods of spontaneous or evoked neuronal activity.

-

Analysis: The primary data output is a change in fluorescence intensity (ΔF) over a baseline fluorescence level (F). This is typically expressed as the ratio ΔF/F. This ratiometric value is linearly proportional to the change in membrane potential and serves as the optical readout of electrical activity.[4] Analysis involves identifying regions of interest (ROIs) corresponding to individual cells or neuronal populations and plotting the ΔF/F over time to reveal firing patterns and signal propagation.

References

- 1. biotium.com [biotium.com]

- 2. Fluorescent styryl dyes FM1-43 and FM2-10 are muscarinic receptor antagonists: intravital visualization of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www-sop.inria.fr [www-sop.inria.fr]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RH414 - 5 mg [anaspec.com]

- 7. youtube.com [youtube.com]

- 8. RH414 - 61016, 5 mg [dabos.com]

- 9. biotium.com [biotium.com]

An In-Depth Technical Guide to the Principles of Potentiometric Dyes: The Case of RH 414

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of potentiometric dyes, with a specific focus on the fast-response styryl dye, RH 414. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the application of these powerful tools in neuroscience and cell physiology research.

Introduction to Potentiometric Dyes

Potentiometric dyes are fluorescent molecules that report changes in electrical potential across a cell membrane. These dyes are invaluable tools for monitoring the electrical activity of cells that are inaccessible to traditional electrophysiological techniques, such as small neurons, subcellular compartments, and large populations of cells simultaneously. They are broadly categorized into two main classes: slow-response and fast-response dyes.

-

Slow-Response Dyes: These dyes, typically charged molecules, physically move across the cell membrane in response to changes in membrane potential. Their response time is on the order of seconds to minutes, making them suitable for measuring bulk changes in membrane potential in non-excitable cells or for applications like cytotoxicity assays.

-

Fast-Response Dyes: This category includes styryl dyes like this compound. These dyes rapidly change their fluorescence properties in response to alterations in the electric field across the membrane.[1] Their response times are in the sub-millisecond range, enabling the real-time monitoring of transient events such as action potentials and synaptic transmission.[2]

The Core Principle of this compound: An Electrochromic Mechanism

This compound is a lipophilic styryl dye that partitions into the outer leaflet of the cell membrane. Its mechanism of action is based on an electrochromic shift , a phenomenon where the dye's electronic structure is altered by the strong electric field across the lipid bilayer.

Upon excitation with light, the this compound molecule undergoes a charge shift. A change in the transmembrane potential alters the energy levels of the dye's ground and excited states, leading to a shift in its absorption and emission spectra.[3] This spectral shift results in a change in fluorescence intensity at a given excitation and emission wavelength, which is directly proportional to the change in membrane potential. This rapid, field-dependent change in fluorescence allows for the high-fidelity recording of fast neuronal signals.

Quantitative Performance of this compound and Related Dyes

The performance of a potentiometric dye is characterized by several key parameters. While specific values for this compound are not always explicitly reported in literature, data from related styryl and rhodamine-based dyes provide a strong indication of its capabilities.

| Property | Typical Value/Range | Reference/Note |

| Dye Class | Fast-Response Styryl Dye | [2] |

| Excitation Wavelength (in Methanol) | 532 nm | [3] |

| Emission Wavelength (in Methanol) | 716 nm | [3] |

| Spectral Shift in Membrane | Blue-shift of ~20 nm for excitation and ~80 nm for emission | [3] |

| Voltage Sensitivity | >20% ΔF/F per 100 mV (for related dye RH421) | [4] |

| Up to 34% ΔF/F per 100 mV (for Rhodamine-based dyes) | [5] | |

| Response Time | Sub-millisecond | [2] |

| Signal-to-Noise Ratio (SNR) | ~7.8 (for a targeted rhodol dye) | [6] |

| Solubility | Water, DMSO | [3] |

| Molecular Weight | 581.48 g/mol | [3] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in neuronal cell cultures and in vivo preparations. Optimization may be required for specific cell types and experimental conditions.

Staining of Cultured Neurons

This protocol is suitable for staining neurons grown on coverslips.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Cell culture medium

-

Coverslips with cultured neurons

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in physiological saline to a final concentration of 5-10 µM. The optimal concentration should be determined empirically.

-

Cell Washing: Gently wash the cultured neurons twice with pre-warmed physiological saline to remove any residual culture medium.

-

Incubation: Replace the saline with the this compound staining solution and incubate the cells for 20-30 minutes at 37°C, protected from light.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed physiological saline to remove excess dye.

-

Imaging: The cells are now ready for imaging. It is recommended to image the cells in physiological saline.

In Vivo Staining (Cortical Surface)

This protocol is adapted for staining the cortical surface of an anesthetized animal.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Artificial cerebrospinal fluid (aCSF)

-

Surgical equipment for craniotomy

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in aCSF to a final concentration of 0.1-1 mg/mL.

-

Surgical Preparation: Perform a craniotomy over the brain region of interest, ensuring the dura mater is intact.

-

Dye Application: Create a small well around the craniotomy using dental cement. Fill the well with the this compound staining solution.

-

Incubation: Allow the dye to incubate for 60-90 minutes.

-

Washing: After incubation, carefully remove the staining solution and wash the cortical surface multiple times with fresh aCSF.

-

Imaging: The brain is now ready for in vivo imaging of neuronal activity.

Visualization of Signaling Pathways and Workflows

This compound is a powerful tool for visualizing dynamic neuronal processes. The following diagrams, generated using the DOT language, illustrate key applications.

Caption: Action Potential Propagation Workflow.

References

- 1. Two Pathways of Synaptic Vesicle Retrieval Revealed by Single Vesicle Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rheniumbio.co.il [rheniumbio.co.il]

- 3. biotium.com [biotium.com]

- 4. biotium.com [biotium.com]

- 5. Covalently Tethered Rhodamine Voltage Reporters for High Speed Functional Imaging in Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Targeting of Rhodol Voltage-Sensitive Dyes to Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Styryl Dyes for Neuronal Imaging

For Researchers, Scientists, and Drug Development Professionals

Styryl dyes are a class of fluorescent molecules indispensable for investigating the intricacies of neuronal function. Their unique photophysical properties allow for the real-time visualization of dynamic cellular processes, most notably synaptic vesicle recycling and changes in membrane potential. This guide provides a comprehensive overview of the core principles, experimental applications, and technical considerations for utilizing styryl dyes in neuronal imaging.

Core Principles and Mechanism of Action

Styryl dyes, often referred to by the "FM" designation (e.g., FM1-43, FM4-64), are amphipathic molecules.[1] They possess a hydrophilic head group and a lipophilic tail, allowing them to insert into the outer leaflet of the plasma membrane.[2][3][4] A key characteristic of these dyes is their significant increase in quantum yield upon binding to a lipid membrane, meaning they become brightly fluorescent only when incorporated into a membrane environment.[5][6][7] This property is fundamental to their application in tracking membrane dynamics.

The mechanism for imaging synaptic vesicle recycling relies on the activity-dependent uptake and release of the dye.[2][3][8] When neurons are stimulated in the presence of a styryl dye, the dye molecules present in the plasma membrane are internalized during the process of endocytosis as synaptic vesicles are reformed after neurotransmitter release.[2][3][4][9][10] This results in the loading of the dye into the lumen of these newly formed vesicles, making them fluorescent. Subsequent stimulation in a dye-free medium triggers exocytosis, leading to the release of the dye and a corresponding decrease in fluorescence.[2][5] This "staining" and "destaining" process allows for the direct visualization and quantification of synaptic vesicle turnover.[5][8]

Some styryl dyes also exhibit voltage-sensitive properties, enabling the monitoring of changes in membrane potential.[11][12] These "VoltageFluors" operate through a process called photo-induced electron transfer (PeT).[11][13] In this mechanism, a fluorescent part of the dye molecule is quenched by a donor group under resting membrane potential.[11] Depolarization of the membrane alters the rate of PeT, leading to an increase in the dye's fluorescence quantum yield.[11] This allows for optical measurement of neuronal activity with high spatial and temporal resolution.[11][14]

Key Applications in Neuronal Imaging

-

Synaptic Vesicle Recycling: This is the most common application of styryl dyes. They are used to study the dynamics of exocytosis and endocytosis at presynaptic terminals in various preparations, including cultured neurons, brain slices, and neuromuscular junctions.[8]

-

Endocytosis and Exocytosis Dynamics: Beyond synaptic vesicles, styryl dyes can be used to track membrane internalization and recycling in a variety of cell types.[2][3]

-

Voltage Sensing: Voltage-sensitive styryl dyes are employed to optically measure membrane potential changes, providing insights into neuronal firing patterns and synaptic integration.[11][12]

-

Neuronal Tracing: Due to their ability to label membranes, styryl dyes can also be used for neuronal tracing applications.[15]

Quantitative Data of Common Styryl Dyes

The selection of a specific styryl dye depends on the experimental requirements, including the desired spectral properties and the dynamics of the process being studied. The table below summarizes key quantitative data for some commonly used styryl dyes.

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Common Applications | Key Features |

| FM1-43 | ~479 | ~598 | Synaptic vesicle recycling, endocytosis tracking | Well-characterized, widely used for studying endocytosis.[2][3][5] |

| FM4-64 | ~506 | ~750 | Synaptic vesicle recycling, membrane staining | Red-shifted emission, suitable for multicolor imaging.[16] |

| RH414 | ~532 | ~763 | Voltage sensing | Fast response kinetics for imaging action potentials. |

| Di-4-ANEPPS | ~496 | ~705 | Voltage sensing | Ratiometric imaging capabilities to reduce artifacts.[12] |

Note: Spectral properties can vary slightly depending on the membrane environment. The values in the table are approximate.

Experimental Protocols

This protocol outlines the basic steps for staining and destaining synaptic vesicles in cultured neurons.

Materials:

-

Cultured neurons on coverslips

-

Tyrode's solution (or other suitable physiological buffer)

-

High potassium (High K+) Tyrode's solution (e.g., 90 mM KCl)

-

FM1-43 dye stock solution (e.g., 1 mM in water)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Preparation:

-

Prepare working solutions of FM1-43 in Tyrode's solution at a final concentration of 2-10 µM.[5]

-

Prepare high K+ solution for stimulation.

-

Mount the coverslip with cultured neurons in an imaging chamber.

-

-

Staining (Loading):

-

Replace the culture medium with Tyrode's solution containing FM1-43.

-

Stimulate the neurons with high K+ solution for 1-2 minutes to induce exocytosis and subsequent endocytosis of the dye.

-

Wash the cells thoroughly with dye-free Tyrode's solution for 5-10 minutes to remove the dye from the plasma membrane.

-

-

Imaging:

-

Acquire baseline fluorescence images of the stained synaptic terminals.

-

-

Destaining (Unloading):

-

Stimulate the neurons again with high K+ solution in dye-free Tyrode's solution to induce exocytosis and release of the trapped dye.

-

Acquire a time-lapse series of images to monitor the decrease in fluorescence.

-

-

Data Analysis:

-

Measure the fluorescence intensity of individual synaptic boutons over time.

-

The rate of fluorescence decay during destaining reflects the rate of synaptic vesicle exocytosis.

-

This protocol provides a general framework for imaging membrane potential changes.

Materials:

-

Cultured neurons or brain slice preparation

-

Physiological saline solution

-

Voltage-sensitive dye (e.g., a VoltageFluor) stock solution

-

High-speed fluorescence imaging system

Procedure:

-

Dye Loading:

-

Incubate the neuronal preparation in a solution containing the voltage-sensitive dye. The optimal concentration and loading time will depend on the specific dye and preparation.

-

Wash gently to remove excess dye.

-

-

Imaging Setup:

-

Place the preparation on the microscope stage.

-

Use a high-speed camera and appropriate excitation and emission filters for the chosen dye.

-

-

Recording:

-

Stimulate the neurons (e.g., electrically or with a puff of neurotransmitter).

-

Acquire a rapid time-lapse sequence of images to capture the fluorescence changes associated with membrane potential dynamics.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F).

-

The ΔF/F signal is proportional to the change in membrane potential.

-

Visualizations

Caption: Workflow for imaging synaptic vesicle recycling using styryl dyes.

Caption: Mechanism of styryl dye uptake and release during synaptic vesicle recycling.

Considerations and Limitations

-

Phototoxicity and Photobleaching: Like all fluorescent dyes, styryl dyes are susceptible to phototoxicity and photobleaching, which can affect cell health and signal quality.[17] Careful management of illumination intensity and exposure time is crucial.

-

Background Staining: In some preparations, non-specific background staining can be an issue.[18] This can sometimes be mitigated by using background reducers or quenchers.[19]

-

Pharmacological Effects: Some styryl dyes have been shown to have off-target pharmacological effects, such as acting as muscarinic receptor antagonists.[18] It is important to be aware of these potential confounding factors.

-

Dye Partitioning Kinetics: The rates at which different styryl dyes associate with and dissociate from membranes can vary, which can influence the interpretation of kinetic measurements.[20]

-

Development of New Probes: Research is ongoing to develop new styryl dyes with improved photophysical properties, such as increased brightness, photostability, and reduced cross-talk.[21][22]

Conclusion

Styryl dyes remain a powerful and versatile tool for neuroscientists. Their ability to dynamically report on fundamental neuronal processes such as synaptic vesicle recycling and membrane potential changes provides invaluable insights into the workings of the nervous system. By understanding the core principles of their function and carefully considering the experimental parameters, researchers can effectively leverage these dyes to advance our understanding of neuronal communication in both health and disease.

References

- 1. Release of the Styryl Dyes from Single Synaptic Vesicles in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]

- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 11. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuro | Explore Advanced Solutions — Potentiometric Probes [potentiometricprobes.com]

- 13. Imaging Spontaneous Neuronal Activity with Novel Voltage Sensitive Dyes [escholarship.org]

- 14. www-sop.inria.fr [www-sop.inria.fr]

- 15. Which dyes are best for tracing neurons? | AAT Bioquest [aatbio.com]

- 16. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research Portal [iro.uiowa.edu]

- 18. Fluorescent styryl dyes FM1-43 and FM2-10 are muscarinic receptor antagonists: intravital visualization of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biotium.com [biotium.com]

- 20. Biophysical characterization of styryl dye-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

Illuminating Neural Dynamics: A Technical Guide to Functional Neuron Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the core principles and methodologies of functional neuron imaging, a cornerstone of modern neuroscience for visualizing and deciphering the intricate signaling of the nervous system. We will explore the foundational techniques that allow for the real-time observation of neuronal activity, from the level of single dendritic spines to large-scale neural populations. This guide provides detailed experimental protocols, comparative data on available tools, and visual workflows to empower researchers in their quest to understand brain function and develop novel therapeutics.

Core Principles of Functional Neuron Imaging

Functional neuron imaging techniques translate the invisible electrical signals of neurons into detectable optical signals. This is primarily achieved by introducing fluorescent indicators into neurons that report changes in intracellular ion concentrations or membrane voltage, which are tightly coupled to neuronal activity. The two most prominent methods, calcium and voltage imaging, offer distinct advantages and are often implemented using advanced microscopy techniques like two-photon laser scanning microscopy.

Two-Photon Microscopy: Peering Deep into the Living Brain

Two-photon microscopy is a powerful fluorescence imaging technique that enables high-resolution imaging deep within scattering tissue, such as the living brain.[1] Unlike traditional confocal microscopy which uses a single high-energy photon to excite a fluorophore, two-photon microscopy utilizes the near-simultaneous absorption of two lower-energy (typically infrared) photons.[1][2] This nonlinear excitation process provides several key advantages for in vivo imaging:

-

Increased Penetration Depth: Longer wavelength infrared light is scattered less by biological tissue, allowing for imaging up to a millimeter deep.[2][3]

-

Reduced Phototoxicity and Photobleaching: Excitation is confined to the focal plane, minimizing damage to the surrounding tissue.[3]

-

Inherent Optical Sectioning: The localized excitation eliminates the need for a pinhole to reject out-of-focus light, improving signal collection efficiency.[4]

These features make two-photon microscopy the gold standard for in vivo functional neuron imaging.

Calcium Imaging: A Robust Proxy for Neuronal Spiking

Neural activity, particularly the firing of action potentials, triggers a transient increase in intracellular calcium concentration.[5][6] This is due to the influx of calcium ions through voltage-gated calcium channels and, in some cases, release from intracellular stores.[5][7][8] Calcium imaging leverages this phenomenon by using fluorescent indicators that exhibit a change in fluorescence intensity upon binding to calcium.

Genetically encoded calcium indicators (GECIs), such as the GCaMP series of sensors, are the most widely used tools for calcium imaging.[9] These are engineered proteins that can be targeted to specific neuronal populations using genetic techniques, offering high specificity and the ability for long-term imaging.[10][11]

Voltage Imaging: Directly Visualizing Electrical Signals

While calcium imaging provides an excellent proxy for spiking activity, it has relatively slow kinetics and does not capture subthreshold membrane potential changes.[12] Genetically encoded voltage indicators (GEVIs) directly report changes in membrane potential with millisecond temporal resolution, offering a more direct readout of neuronal electrical activity, including action potentials, subthreshold depolarizations, and hyperpolarizations.[13][14] GEVIs are typically membrane-bound proteins that undergo a conformational change or a change in their chromophore environment in response to voltage fluctuations, leading to a change in fluorescence.[12][14]

Key Imaging Modalities: A Comparative Overview

The choice of imaging modality and fluorescent indicator is critical and depends on the specific experimental question. Below is a comparison of the primary microscopy techniques and fluorescent indicators used in functional neuron imaging.

Microscopy Techniques

| Feature | Confocal Microscopy | Two-Photon Microscopy |

| Principle | Single-photon excitation with pinhole for out-of-focus light rejection.[4] | Two-photon excitation localized to the focal volume.[1] |

| Imaging Depth | Shallow (tens of micrometers in scattering tissue).[1] | Deep (up to a millimeter in scattering tissue).[2] |

| Phototoxicity | Higher, as the entire light cone causes excitation.[3] | Lower, as excitation is confined to the focal point.[3] |

| Signal-to-Noise Ratio | Can be higher in non-scattering preparations.[15] | Generally higher in deep tissue imaging due to reduced scattering of emitted photons.[1] |

| Resolution | High spatial resolution. | High spatial resolution. |

Genetically Encoded Calcium Indicators (GECIs)

The GCaMP series of indicators has undergone extensive optimization to improve sensitivity, kinetics, and brightness.

| Indicator | Peak ΔF/F (1 AP) | Rise Time (t_1/2) | Decay Time (t_1/2) | Key Characteristics |

| GCaMP6f | ~1.4 | ~40 ms | ~300 ms | Fast kinetics, suitable for resolving high-frequency firing.[16] |

| GCaMP6s | ~3.0 | ~150 ms | ~600 ms | High sensitivity, good for detecting single action potentials.[16] |

| jGCaMP7f | ~2.0 | ~20 ms | ~200 ms | Faster and more sensitive than GCaMP6f.[17] |

| jGCaMP8f | ~2.5 | ~6 ms | ~150 ms | Very fast rise time, excellent for precise spike timing.[16] |

| jGCaMP8m | ~4.0 | ~6 ms | ~400 ms | High sensitivity and fast rise time.[16] |

| jGCaMP8s | ~4.5 | ~7 ms | ~700 ms | Highest sensitivity, ideal for detecting small calcium transients.[16] |

Genetically Encoded Voltage Indicators (GEVIs)

GEVIs are a rapidly evolving class of sensors with diverse designs and performance characteristics.

| Indicator Family | Principle | ΔF/F per AP | Response Speed | Advantages | Disadvantages |

| ArcLight | Voltage-sensitive domain (VSD) fused to a fluorescent protein.[18] | ~3-5% | Slower (ms) | Large dynamic range for subthreshold potentials.[19] | Slower kinetics compared to other GEVIs.[12] |

| QuasAr | Rhodopsin-based; voltage-dependent protonation of the retinal chromophore.[18] | ~50% (in vitro) | Fast (sub-ms) | High sensitivity and fast kinetics.[19] | Lower brightness and photostability.[20] |

| Ace-mNeon | FRET-based between a VSD-coupled fluorescent protein and a membrane-bound fluorophore. | ~10-20% | Fast (ms) | Ratiometric imaging can reduce motion artifacts.[21] | Lower signal-to-noise ratio.[21] |

| ASAP | VSD from a voltage-sensitive phosphatase linked to a circularly permuted fluorescent protein. | ~10-30% | Fast (ms) | Good balance of speed and sensitivity. | Can be prone to photobleaching. |

Experimental Protocols

Detailed and reproducible protocols are essential for successful functional neuron imaging experiments. The following sections outline key experimental procedures.

Animal Preparation for In Vivo Imaging

This protocol describes the surgical preparation of a mouse for chronic two-photon imaging.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Stereotactic frame

-

Surgical drill

-

Headplate

-

Dental cement

-

Surgical tools (scalpel, forceps, etc.)

-

Analgesics and antibiotics

Procedure:

-

Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).[22]

-

Secure the mouse in a stereotactic frame on a heating pad.[23]

-

Shave the fur from the scalp and clean the area with an antiseptic solution.[22]

-

Make a midline incision on the scalp to expose the skull.

-

Gently scrape the periosteum from the skull surface.

-

Attach a custom-made headplate to the skull using dental cement, leaving the desired imaging area exposed.[22]

-

Using a high-speed dental drill, perform a craniotomy (typically 3-5 mm in diameter) over the brain region of interest.[24] Be careful not to damage the underlying dura.

-

A glass coverslip is placed over the craniotomy and sealed with dental cement to create a chronic imaging window.

-

Administer post-operative analgesics and allow the animal to recover for at least 3-5 days before imaging.

Viral Vector Delivery for Indicator Expression

Recombinant adeno-associated viruses (rAAVs) are commonly used to deliver the genetic material encoding for fluorescent indicators to neurons.[10][11]

Materials:

-

rAAV encoding the desired indicator (e.g., AAV-syn-GCaMP8f)

-

Nanoliter injection system (e.g., Nanoject)

-

Glass micropipettes

Procedure:

-

Anesthetize the mouse and place it in the stereotactic frame.

-

Perform a small craniotomy over the target brain region.

-

Load a glass micropipette with the rAAV solution.

-

Slowly lower the micropipette to the desired depth in the brain.

-

Inject a small volume of the virus (e.g., 50-100 nL) at a slow rate (e.g., 20 nL/min).[25]

-

Slowly retract the pipette after a few minutes to prevent backflow.

-

Seal the craniotomy with a silicone elastomer or bone wax.

-

Allow 2-4 weeks for robust expression of the indicator before commencing imaging experiments.[10]

In Vivo Two-Photon Calcium Imaging

Procedure:

-

Head-fix the awake, behaving mouse on the two-photon microscope stage.[26]

-

Locate the region of interest using low-magnification imaging.

-

Switch to a high-magnification water-immersion objective.

-

Tune the Ti:Sapphire laser to the appropriate wavelength for the indicator (e.g., ~920 nm for GCaMP).

-

Acquire time-series images of neuronal activity at a frame rate sufficient to capture the dynamics of the indicator (e.g., 30 Hz for GCaMP).[9]

-

Present sensory stimuli or have the animal perform a behavioral task to evoke neuronal activity.

In Vitro Voltage Imaging in Brain Slices

Materials:

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF)

-

Recording chamber for microscopy

-

Stimulating electrode

Procedure:

-

Prepare ice-cold, oxygenated slicing solution (e.g., high-sucrose aCSF).[27]

-

Rapidly dissect the brain from a mouse expressing a GEVI and place it in the cold slicing solution.

-

Cut acute brain slices (e.g., 300 µm thick) using a vibratome.[28]

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least one hour.[27]

-

Place a slice in the recording chamber of the microscope and perfuse with oxygenated aCSF.[28]

-

Position a stimulating electrode to evoke neuronal activity.

-

Acquire images at a high frame rate (e.g., >100 Hz) to capture the fast dynamics of voltage signals.[28]

Signaling Pathways and Workflows

Visualizing the underlying biological processes and experimental pipelines is crucial for understanding and implementing functional neuron imaging.

Calcium Signaling Pathway

Caption: Neuronal action potentials trigger calcium influx, leading to GCaMP fluorescence.

General Experimental Workflow

Caption: Overview of the in vivo functional neuron imaging experimental pipeline.

Data Analysis Pipeline

Caption: A typical workflow for processing and analyzing functional imaging data.

Data Analysis and Interpretation

Raw fluorescence movies from functional imaging experiments require significant computational processing to extract meaningful signals.[29] The typical analysis pipeline includes:

-

Motion Correction: Corrects for movement artifacts, which are common in imaging awake, behaving animals.[30]

-

Region of Interest (ROI) Segmentation: Identifies the spatial footprints of individual neurons.[30]

-

Signal Extraction: Extracts the raw fluorescence time series for each neuron and calculates the change in fluorescence relative to baseline (ΔF/F).

-

Spike Inference/Deconvolution: For calcium imaging, algorithms can be used to infer the underlying spike trains from the slower calcium dynamics.[31][32]

The resulting neuronal activity data can then be correlated with behavior, sensory stimuli, or the effects of pharmacological agents to understand neural circuit function.

Conclusion and Future Directions

Functional neuron imaging has revolutionized our ability to study the brain in action. The continued development of novel fluorescent indicators with improved brightness, sensitivity, and kinetics, coupled with advances in microscopy and data analysis techniques, promises to further expand the frontiers of neuroscience research. These tools are invaluable for basic research into the mechanisms of brain function and for the development of novel therapeutics for neurological and psychiatric disorders. The ability to visualize the effects of drug candidates on neural circuit activity in vivo provides a powerful platform for preclinical drug discovery and development.

References

- 1. Two-Photon Microscopy for Chemical Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium-Induced Calcium Release during Action Potential Firing in Developing Inner Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One vs two-photon microscopy [blog.biodock.ai]

- 4. neuroscience - Voltage sensitive dyes technique: 2-photons microscopy vs confocal microscopy - Psychology & Neuroscience Stack Exchange [psychology.stackexchange.com]

- 5. jneurosci.org [jneurosci.org]

- 6. Calcium Signaling in Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. danieleavitabile.com [danieleavitabile.com]

- 8. Calcium-Induced Calcium Release Contributes to Action Potential-Evoked Calcium Transients in Hippocampal CA1 Pyramidal Neurons | Journal of Neuroscience [jneurosci.org]

- 9. Two-photon calcium imaging of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Versatile Method for Viral Transfection of Calcium Indicators in the Neonatal Mouse Brain [frontiersin.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Frontiers | Optimizing Strategies for Developing Genetically Encoded Voltage Indicators [frontiersin.org]

- 13. Genetically encoded voltage indicator - Wikipedia [en.wikipedia.org]

- 14. Designs and sensing mechanisms of genetically encoded fluorescent voltage indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. jGCaMP8 Calcium indicators | Janelia Research Campus [janelia.org]

- 18. Frontiers | Genetically Encoded Voltage Indicators Are Illuminating Subcellular Physiology of the Axon [frontiersin.org]

- 19. Comparative Evaluation of Genetically Encoded Voltage Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Genetically Encoded Voltage Indicators: Opportunities and Challenges | Journal of Neuroscience [jneurosci.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Protocol for recording neural activity evoked by electrical stimulation in mice using two-photon calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Preparation for in vivo imaging [bio-protocol.org]

- 24. pnas.org [pnas.org]

- 25. Protocol for in vivo imaging and analysis of brainstem neuronal activity in the dorsal raphe nucleus of freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Video: Two-photon Calcium Imaging in Mice Navigating a Virtual Reality Environment [jove.com]

- 27. Frontiers | Visualizing Oscillations in Brain Slices With Genetically Encoded Voltage Indicators [frontiersin.org]

- 28. Imaging of Brain Slices with a Genetically Encoded Voltage Indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Analysis pipelines for calcium imaging data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Effective and efficient neural networks for spike inference from in vivo calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 32. A database and deep learning toolbox for noise-optimized, generalized spike inference from calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Voltage-Sensitive Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of voltage-sensitive dyes (VSDs), from their fundamental mechanisms of action to practical applications in research and drug discovery. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful technology for monitoring real-time changes in membrane potential.

Core Principles and Mechanisms of Action

Voltage-sensitive dyes, also known as potentiometric dyes, are fluorescent probes that bind to the cell membrane and exhibit a change in their optical properties in response to alterations in the transmembrane potential.[1][2] This unique characteristic allows for the direct, real-time visualization of electrical activity in excitable cells, such as neurons and cardiomyocytes, without the need for invasive electrodes.[2][3] The ability to monitor voltage changes across a population of cells simultaneously makes VSDs an invaluable tool in neuroscience, cardiology, and high-throughput drug screening.[4][5]

The response of VSDs to voltage changes is governed by several distinct mechanisms:

-

Electrochromism (Stark Effect): This is a primary mechanism for "fast-response" VSDs.[6] These amphiphilic molecules insert into the cell membrane, aligning their chromophore with the membrane's electric field.[2] A change in membrane potential alters the electronic environment of the dye, causing a shift in its absorption and emission spectra.[6][7] This spectral shift is nearly instantaneous, allowing for the detection of rapid events like action potentials with microsecond temporal resolution.[1]

-

Photo-induced Electron Transfer (PeT): In this mechanism, the VSD molecule consists of a fluorophore, a "molecular wire" that inserts into the membrane, and an electron donor group.[8] At resting membrane potential, the donor group quenches the fluorophore's fluorescence through PeT.[8] Depolarization of the membrane alters the rate of PeT, leading to an increase in fluorescence quantum yield.[8] Dyes operating via this mechanism, such as VoltageFluors, offer both high temporal resolution and significant changes in fluorescence intensity.[8]

-

Transmembrane Redistribution: "Slow-response" dyes, typically cationic carbocyanines and rhodamines, operate through this mechanism.[2][9] Changes in membrane potential drive the redistribution of these charged dye molecules across the membrane.[9] This movement leads to changes in dye concentration and aggregation, which in turn alters the fluorescence signal.[10] While their response time is in the millisecond to second range, making them unsuitable for tracking individual action potentials, they can produce larger signal changes and are useful for measuring resting potential in cell populations.[3][9]

Types of Voltage-Sensitive Dyes

VSDs can be broadly categorized into "fast" and "slow" dyes based on their response times.[3] The choice of dye depends on the specific application and the temporal resolution required.

Fast-Response Dyes

These dyes are essential for monitoring rapid neuronal signaling and cardiac action potentials.[1] Their response times are typically in the microsecond range.[1]

| Dye Class | Examples | Mechanism | Key Characteristics |

| Aminonaphthylethenylpyridinium (ANEP) | di-4-ANEPPS, di-8-ANEPPS | Electrochromism | Widely used, good sensitivity, suitable for ratiometric imaging.[2][9] |

| ANNINE | ANNINE-6plus | Electrochromism | High sensitivity, fast response (nanoseconds), suitable for two-photon microscopy.[2] |

| VoltageFluors (PeT-based) | VF2.1.Cl | Photo-induced Electron Transfer | High signal-to-noise ratio, fast response.[8][11] |

| Rhodamine-based | RH237, RH414, RH795 | Electrochromism | Used for functional imaging of neurons.[9] |

Slow-Response Dyes

These dyes are suitable for measuring changes in resting membrane potential and are often used in high-throughput screening applications where resolving individual action potentials is not necessary.[3][4]

| Dye Class | Examples | Mechanism | Key Characteristics |

| Oxonols | DiBAC4(3) | Transmembrane Redistribution | Increased fluorescence upon depolarization, larger signal changes than fast dyes.[9] |

| Carbocyanines | DiOC2(3), DiOC5(3), DiOC6(3) | Transmembrane Redistribution | Widely used for membrane potential measurements. DiOC2(3) allows for ratiometric measurements.[9] |

| Rhodamines | TMRE, TMRM | Transmembrane Redistribution | Used for quantitative assessment of mitochondrial and plasma membrane potential.[9] |

Experimental Protocols

The following are generalized protocols for key experiments using voltage-sensitive dyes. Specific parameters may need to be optimized for different cell types and experimental setups.

Preparation of Dissociated Neuronal Cultures for VSD Imaging

This protocol describes the preparation of dissociated hippocampal or cortical cultures, a common model for studying neuronal activity.[8]

Materials:

-

E18 rat embryos (for hippocampal or cortical tissue)

-

Dissection medium (e.g., Hibernate-E)

-

Papain dissociation solution

-

Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)

-

Poly-D-lysine coated coverslips or multi-well plates

Procedure:

-

Dissect hippocampi or cortices from E18 rat embryos in chilled dissection medium.

-

Mince the tissue into small pieces.

-

Incubate the tissue in a papain solution at 37°C for a predetermined time to dissociate the cells.

-

Gently triturate the tissue with a series of fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.

-

Plate the cells onto poly-D-lysine coated surfaces at the desired density.

-

Incubate the cultures at 37°C in a 5% CO2 incubator. The cultures are typically ready for imaging after 7-14 days in vitro.

Staining and Imaging of Spontaneous Activity in Dissociated Cultures

This protocol outlines the general steps for staining cultured neurons with a voltage-sensitive dye and imaging their spontaneous electrical activity.[8]

Materials:

-

Mature dissociated neuronal cultures

-

Voltage-sensitive dye stock solution (e.g., in DMSO)

-

Imaging buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Fluorescence microscope with a high-speed camera and appropriate filter sets

Procedure:

-

Prepare a working solution of the voltage-sensitive dye in the imaging buffer at the desired final concentration.

-

Remove the culture medium from the cells and wash gently with the imaging buffer.

-

Add the dye-containing imaging buffer to the cells and incubate for a specific duration (e.g., 20-30 minutes) at room temperature or 37°C, protected from light.

-

After incubation, wash the cells with fresh imaging buffer to remove excess dye.

-

Place the culture dish on the microscope stage and allow it to equilibrate.

-

Acquire images using a high-speed camera. The acquisition parameters (exposure time, frame rate) should be optimized to capture the desired neuronal events (e.g., action potentials).

-

For analysis, regions of interest (ROIs) corresponding to individual cell bodies are selected, and the change in fluorescence intensity over time (ΔF/F) is calculated.

Simultaneous VSD Imaging and Patch-Clamp Electrophysiology

This protocol allows for the calibration of the VSD signal by correlating the optical signal with direct electrical recordings from a single cell.[12]

Materials:

-

Cell culture or tissue slice preparation

-

VSD staining solution

-

Patch-clamp rig with amplifier and data acquisition system

-

Fluorescence microscope with a high-speed camera

-

Micromanipulator for positioning the patch pipette

Procedure:

-

Prepare and stain the cells or tissue with the chosen voltage-sensitive dye as described previously.

-

Transfer the preparation to the recording chamber on the microscope stage, continuously perfusing with oxygenated artificial cerebrospinal fluid (for slices) or imaging buffer (for cultures).

-

Under visual guidance, approach a target cell with a patch pipette filled with an appropriate internal solution.

-

Establish a whole-cell patch-clamp configuration.

-

While recording the membrane potential electrically, simultaneously acquire a time-series of fluorescence images from the same cell and surrounding areas.

-

Induce changes in membrane potential (e.g., by injecting current through the patch pipette) and record the corresponding changes in both the electrical and optical signals.

-

Analyze the data to correlate the fractional change in fluorescence (ΔF/F) with the change in membrane potential (in millivolts).

Data Presentation and Analysis

Quantitative data from VSD experiments is crucial for comparing the efficacy of different compounds or understanding the dynamics of neuronal circuits.

Key Parameters for VSD Performance

| Parameter | Description | Typical Values |

| Response Time | The speed at which the dye responds to a change in membrane potential. | Fast dyes: < 10 µs; Slow dyes: ms (B15284909) to s[3] |

| Sensitivity (ΔF/F per 100 mV) | The percentage change in fluorescence intensity for a 100 mV change in membrane potential. | Varies widely by dye, can range from a few percent to over 50%.[13] |

| Signal-to-Noise Ratio (SNR) | The ratio of the fluorescence signal change to the background noise. | Dependent on dye brightness, camera sensitivity, and illumination intensity. |

| Phototoxicity | The degree to which the dye and/or the excitation light damages the cells. | A critical consideration for long-term imaging experiments. |

Visualizing Workflows and Pathways

The following diagrams illustrate key concepts and workflows related to voltage-sensitive dyes.

Caption: Mechanisms of action for different classes of voltage-sensitive dyes.

Caption: A generalized workflow for experiments using voltage-sensitive dyes.

Caption: Workflow for high-throughput drug screening using VSDs.

Applications in Drug Discovery and Development

Voltage-sensitive dyes are increasingly being utilized in the pharmaceutical industry for drug discovery and safety pharmacology.[4]

-

High-Throughput Screening (HTS): VSDs are amenable to HTS formats, allowing for the rapid screening of large compound libraries for their effects on ion channels and cellular excitability.[4] This is particularly valuable for identifying potential cardiotoxic or neurotoxic side effects early in the drug development pipeline.[4]

-

Cardiac Safety Assessment: The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, led by the FDA, has highlighted the importance of using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for assessing the pro-arrhythmic risk of new drugs.[4] VSDs are a key tool in this context, enabling the detailed analysis of action potential duration and morphology in these cells.[4]

-

Neuroscience Research: In neuroscience, VSDs are used to study the effects of compounds on neuronal firing patterns, synaptic transmission, and network activity.[5] This can provide insights into the mechanisms of action of neuroactive drugs and help identify novel therapeutic targets for neurological and psychiatric disorders.

Strengths and Limitations

| Strengths | Limitations |

| High Temporal Resolution: Capable of detecting millisecond and even sub-millisecond electrical events.[1] | Phototoxicity: Can cause cellular damage during long-term imaging. |

| Simultaneous Multi-site Recording: Allows for the monitoring of large populations of cells.[3] | Signal-to-Noise Ratio: The fractional fluorescence changes can be small, requiring sensitive imaging equipment. |

| Non-invasive (compared to electrodes): Does not require impaling cells with microelectrodes.[3] | Lack of Cell-Type Specificity (in general): Most VSDs stain all cell membranes indiscriminately. However, targeted delivery methods are being developed.[12][14] |

| Linear Response: The change in fluorescence is often linearly related to the change in membrane potential.[1] | Potential for Pharmacological Effects: The dyes themselves may have off-target effects on cellular physiology. |

Conclusion

Voltage-sensitive dyes represent a powerful and versatile technology for the optical measurement of membrane potential. Their ability to provide high-resolution spatiotemporal information about cellular electrical activity has made them indispensable tools in basic research and is increasingly positioning them as a critical component of modern drug discovery and safety assessment platforms. As new dyes with improved sensitivity and photostability are developed, and as targeted delivery methods become more refined, the utility of VSDs in both academic and industrial settings is set to expand even further.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]

- 3. Voltage-sensitive dye - Scholarpedia [scholarpedia.org]

- 4. High-Throughput Screening with VSDs | Explore Cutting-Edge Solutions — Potentiometric Probes [potentiometricprobes.com]

- 5. VSD Research Application Overview | Explore Electric Signaling — Potentiometric Probes [potentiometricprobes.com]

- 6. How VSDs Work | Explore Voltage-Sensitive Dyes — Potentiometric Probes [potentiometricprobes.com]

- 7. mdpi.com [mdpi.com]

- 8. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]

- 11. Voltage sensitive dye experiments and analysis [bio-protocol.org]

- 12. Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scimedia.com [scimedia.com]

- 14. chemrxiv.org [chemrxiv.org]

In-Depth Technical Guide to RH 414: Solubility and Preparation for Neuroscientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH 414 is a fast-responding styryl pyridinium (B92312) dye, a class of potentiometric probes extensively utilized in neuroscience for the functional imaging of neurons.[1][2] Its rapid fluorescence response to changes in membrane potential allows for real-time monitoring of electrical activity in neuronal populations, making it an invaluable tool for studying synaptic vesicle membrane trafficking and neuronal signaling. This guide provides a comprehensive overview of the solubility and preparation of this compound, offering detailed protocols and quantitative data to facilitate its effective use in research settings.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₃Br₂N₃ | [1][2] |

| Molecular Weight | 581.48 g/mol | [1][2] |

| CAS Number | 161433-30-3 | [1][2] |

| Appearance | Orange-red solid | [3] |

| Excitation (λex) | 532 nm (in Methanol) | [1][2] |

| Emission (λem) | 716 nm (in Methanol) | [1][2] |

Note: In cell membranes, the excitation and emission spectra of styryl dyes like this compound are typically blue-shifted.[1][2][3]

Solubility Data

This compound is soluble in both water (H₂O) and dimethyl sulfoxide (B87167) (DMSO).[1][2] The following table provides guidance for preparing aqueous stock solutions at various molar concentrations.

| Desired Concentration (mM) | Volume of Water to Add per 1 mg of this compound (mL) | Volume of Water to Add per 5 mg of this compound (mL) | Volume of Water to Add per 10 mg of this compound (mL) |

| 1 | 1.7198 | 8.5989 | 17.1978 |

| 5 | 0.3440 | 1.7198 | 3.4396 |

| 10 | 0.1720 | 0.8599 | 1.7198 |

| 15 | 0.1147 | 0.5733 | 1.1465 |

| 20 | 0.0860 | 0.4299 | 0.8599 |

| 25 | 0.0688 | 0.3440 | 0.6879 |

| 30 | 0.0573 | 0.2866 | 0.5733 |

| 40 | 0.0430 | 0.2150 | 0.4299 |

Data derived from MedChemExpress.[4]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various experimental applications.

Materials:

-

This compound solid dye

-

Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, purified water

-

Vortex mixer

-

Microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Bring the vial of solid this compound to room temperature before opening.

-

Add the appropriate volume of DMSO or water to the vial to achieve the desired stock concentration (refer to the solubility table above for aqueous solutions). For DMSO, a common starting concentration for styryl dyes is 5 mM.

-

Vortex the solution until the dye is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots protected from light.

Storage of Stock Solutions:

-

-80°C: for up to 6 months[4]

-

-20°C: for up to 1 month (stored under nitrogen and protected from light)[4]

Staining of Brain Slices for Voltage-Sensitive Dye Imaging

This protocol provides a general procedure for staining acute brain slices with this compound for functional imaging studies. Optimization may be required depending on the specific tissue and experimental setup.

Materials:

-

Acute brain slices (e.g., hippocampal, cortical) in artificial cerebrospinal fluid (aCSF)

-

This compound stock solution

-

aCSF

-

Incubation chamber

-

Perfusion system

Procedure:

-

Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in aCSF. A typical working concentration for direct staining of brain slices ranges from 0.5 µM to 2.0 µM.[5][6]

-

Staining: Transfer the brain slices to an incubation chamber containing the this compound staining solution.

-

Incubation: Incubate the slices for a period of 30 minutes to allow for uniform staining of the tissue.[5][6]

-

Transfer to Recording Chamber: After incubation, carefully transfer the stained slices to the recording chamber of the imaging setup, which should be perfused with fresh, oxygenated aCSF at the desired experimental temperature.

-

Imaging: Proceed with voltage-sensitive dye imaging. It is recommended to allow the slices to equilibrate in the recording chamber for a few minutes before starting the experiment.

Visualization of Experimental Workflows

Logical Flow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solutions.

Experimental Workflow for Brain Slice Staining

References

- 1. thomassci.com [thomassci.com]

- 2. biotium.com [biotium.com]

- 3. biotium.com [biotium.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]

- 6. Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RH 414 Staining in Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH 414 is a lipophilic, styryl dye renowned for its rapid response to changes in membrane potential, making it a valuable tool for functional imaging of cultured neurons. As a fast-response potentiometric probe, it enables the visualization of neuronal electrical activity, such as action potentials and synaptic events, with high temporal resolution. This document provides detailed protocols for the application of this compound to both primary and induced pluripotent stem cell (iPSC)-derived neuronal cultures, guidance on data interpretation, and troubleshooting advice.

Mechanism of Action: this compound embeds into the cell membrane. A change in the transmembrane electrical potential induces a shift in the dye's electron distribution, leading to a rapid alteration in its fluorescence intensity. Depolarization typically causes an increase in fluorescence, allowing for the optical recording of neuronal firing.

Data Presentation

Dye Properties and Spectral Characteristics

| Property | Value | Reference |

| Dye Type | Fast-response potentiometric styryl dye | [1] |

| Solubility | DMSO, Ethanol (B145695) | [1] |

| Storage | -20°C, protect from light | [1] |

| Excitation (in Methanol) | 532 nm | [1] |

| Emission (in Methanol) | 716 nm | [1] |

| Spectral Shift in Membranes | Excitation blue-shifted by up to 20 nm; Emission blue-shifted by up to 80 nm | [1] |

Recommended Staining Parameters for Cultured Neurons

| Parameter | Primary Neurons | iPSC-Derived Neurons | Key Considerations |

| This compound Concentration | 1 - 10 µM | 1 - 10 µM | Start with 5 µM and optimize. Higher concentrations can increase signal but may also lead to higher background and potential phototoxicity. |

| Incubation Time | 5 - 15 minutes | 10 - 30 minutes | iPSC-derived neurons may require a slightly longer incubation time for optimal membrane labeling. Prolonged incubation can increase background staining. |

| Staining Temperature | Room Temperature (20-25°C) | 37°C | Staining at 37°C for iPSC-derived neurons can facilitate faster dye incorporation. |

| Washing Steps | 2-3 washes with fresh, pre-warmed imaging buffer | 2-3 washes with fresh, pre-warmed imaging buffer | Thorough washing is critical to remove extracellular dye and reduce background fluorescence. |

| Imaging Buffer | CO2-insensitive media (e.g., Hibernate-E) or artificial cerebrospinal fluid (aCSF) | CO2-insensitive media or the culture medium's base medium without phenol (B47542) red | Ensure the buffer is iso-osmotic and maintains physiological pH. |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve 1 mg of this compound powder in 1.72 mL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol to create a 1 mM stock solution.

-

Aliquotting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Staining Protocol for Cultured Neurons

-

Prepare Staining Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed imaging buffer to the desired final concentration (e.g., 5 µM).

-

Culture Medium Removal: Gently aspirate the culture medium from the neurons. Be careful not to disturb the cells.

-

Incubation: Add the this compound staining solution to the cultured neurons, ensuring the entire surface is covered. Incubate for the recommended time and temperature as indicated in the table above.

-

Washing: Carefully aspirate the staining solution. Wash the neurons 2-3 times with fresh, pre-warmed imaging buffer. Each wash should be for 3-5 minutes to effectively remove unbound dye.

-

Imaging: After the final wash, add fresh imaging buffer to the cells. The neurons are now ready for imaging. Proceed with image acquisition promptly.

Imaging Parameters

-

Microscope: An epifluorescence or confocal microscope equipped for live-cell imaging is recommended.

-

Excitation Wavelength: ~530 nm (or as close as available filter sets allow).

-

Emission Wavelength: >590 nm (long-pass filter).

-

Objective: Use a high numerical aperture (NA) objective (e.g., 20x, 40x, or 60x) for optimal light collection.

-

Minimizing Phototoxicity: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio. Minimize the duration of light exposure by using a shutter and acquiring images only when necessary.

Visualization of Experimental Workflow and Signaling Pathway

Caption: Experimental workflow for staining cultured neurons with this compound.

Caption: Signaling pathway of this compound in response to membrane potential changes.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | - Incomplete removal of extracellular dye.- Dye concentration is too high.- Excessive incubation time. | - Increase the number and duration of washing steps.- Optimize the this compound concentration by performing a titration.- Reduce the incubation time. |

| Low Signal-to-Noise Ratio | - Low dye concentration.- Suboptimal imaging settings.- Poor cell health. | - Increase the this compound concentration.- Increase excitation light intensity (balance with phototoxicity) or use a more sensitive detector.- Ensure neurons are healthy and have intact membranes before staining. |

| Phototoxicity | - High excitation light intensity.- Prolonged or repeated light exposure. | - Use the lowest possible light intensity.- Minimize exposure time using a shutter.- Use an imaging medium with antioxidants. |